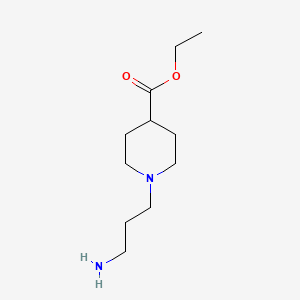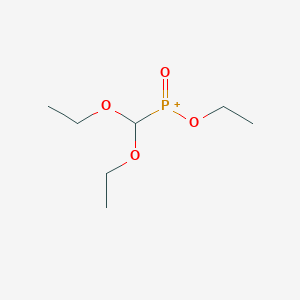
Ethyl (diéthoxyméthyl)phosphinate
Vue d'ensemble
Description
“Ethyl (diethoxymethyl)phosphinate” is a chemical compound with the molecular formula C7H17O4P . It is used in research and development .
Synthesis Analysis
Three novel liquid ethyl (diethoxymethyl)phosphinate derivatives (EDPs) were synthesized and incorporated into flexible polyurethane foams (FPUFs). The flame retardancy of FPUFs was evaluated by limiting oxygen index (LOI), vertical burning, and cone calorimetry tests .
Molecular Structure Analysis
The molecular structure of “Ethyl (diethoxymethyl)phosphinate” consists of 7 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass is 196.181 Da and the monoisotopic mass is 196.086441 Da .
Chemical Reactions Analysis
Ethyl phosphinate adds to alkenes and alkynes under thermal radical conditions with AIBN as the initiator to give H-phosphinates in good yields . An efficient use of arynes for C-P bond construction enables a mild process for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides .
Physical And Chemical Properties Analysis
The boiling point of “Ethyl (diethoxymethyl)phosphinate” is 224.2±50.0 °C at 760 mmHg. Its vapour pressure is 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.2±3.0 kJ/mol and the flash point is 107.1±22.7 °C .
Applications De Recherche Scientifique
Résistance au feu dans les mousses de polyuréthane
Des dérivés d'ethyl (diéthoxyméthyl)phosphinate ont été synthétisés et incorporés dans des mousses de polyuréthane flexibles (FPUF), couramment utilisées dans les meubles, les véhicules et l'aérospatiale. Ces dérivés améliorent considérablement la résistance au feu des FPUF. Des tests tels que l'indice d'oxygène limite (LOI), la combustion verticale et la calorimétrie conique ont démontré l'efficacité de ces composés pour améliorer les normes de sécurité incendie .
Synthèse de dérivés de phosphinate
Le processus de synthèse d'this compound implique l'activation de l'atome de phosphore suivie de réactions avec un accepteur de Michael, le dibromoéthane, et l'estérification utilisant l'orthoformiate de triéthyle. Cette méthode est cruciale pour créer divers dérivés pouvant être utilisés dans différentes applications, y compris celles biologiques .
Synthèse de retardateur de flamme bio-sourcé
Un nouveau retardateur de flamme bio-sourcé contenant des éléments phosphore et azote a été synthétisé en utilisant de l'acide phytique et de l'this compound. Ce composé promet d'améliorer les caractéristiques de sécurité des FPUF en réduisant leur inflammabilité, ce qui est une préoccupation majeure dans leur application généralisée .
Mécanisme D'action
Target of Action
Ethyl (diethoxymethyl)phosphinate (EDP) is a phosphinate derivative . Phosphinates and their derivatives are known to play significant roles in nature . They are often used as bioisosteric groups, which are substituents or functional groups that induce similar biological responses . .
Mode of Action
Phosphinates and their derivatives are known to interact with various biological pathways . They can act as radical scavengers, reacting with radicals and preventing them from causing damage .
Biochemical Pathways
Phosphinates and their derivatives, including EDP, are involved in various biochemical pathways . They can act as bioisosteres, substituting for other functional groups in biochemical reactions
Pharmacokinetics
The molecular weight of edp is 19618 , which may influence its pharmacokinetic properties.
Result of Action
EDP can release phosphorus-containing compounds in the gas phase, generating phosphorus-containing radicals . These radicals can act as scavengers, neutralizing other radicals and preventing them from causing damage . In the condensed phase, EDP can promote the formation of a dense, intact, and thermally stable char layer on the surface of flexible polyurethane foams (FPUFs) .
Action Environment
The action of EDP can be influenced by environmental factors. For example, EDP’s radical scavenging activity can be affected by the presence of other radicals in the environment . Additionally, the formation of a char layer by EDP can be influenced by the temperature and other conditions of the environment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl (diethoxymethyl)phosphinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ethyl (diethoxymethyl)phosphinate has been shown to interact with phosphatases, enzymes that catalyze the hydrolysis of phosphoric acid esters. The interaction between ethyl (diethoxymethyl)phosphinate and phosphatases can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context .
Cellular Effects
The effects of ethyl (diethoxymethyl)phosphinate on cellular processes are diverse and depend on the type of cells and the experimental conditions. In various cell types, ethyl (diethoxymethyl)phosphinate has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, ethyl (diethoxymethyl)phosphinate can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, ethyl (diethoxymethyl)phosphinate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. Ethyl (diethoxymethyl)phosphinate can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby altering their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of ethyl (diethoxymethyl)phosphinate in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that ethyl (diethoxymethyl)phosphinate is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products . Long-term exposure to ethyl (diethoxymethyl)phosphinate can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of ethyl (diethoxymethyl)phosphinate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of ethyl (diethoxymethyl)phosphinate have been associated with toxic effects, such as liver and kidney damage, in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Ethyl (diethoxymethyl)phosphinate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving phosphatases and other enzymes that catalyze the hydrolysis of phosphoric acid esters . The metabolism of ethyl (diethoxymethyl)phosphinate can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl (diethoxymethyl)phosphinate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, ethyl (diethoxymethyl)phosphinate can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Ethyl (diethoxymethyl)phosphinate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of ethyl (diethoxymethyl)phosphinate can influence its interactions with biomolecules and its overall biochemical activity within the cell.
Propriétés
IUPAC Name |
diethoxymethyl-ethoxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJRUPWSFSOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452121 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65600-74-0 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl (diethoxymethyl)phosphinate contribute to flame retardancy in flexible polyurethane foam?
A1: While the exact mechanism is not detailed in the provided abstract, the paper likely explores how the incorporation of Ethyl (diethoxymethyl)phosphinate derivatives influences the flammability of polyurethane foam. [] Flame retardants generally function through several mechanisms, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)
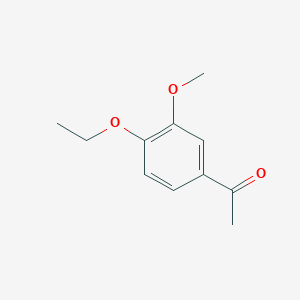




![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)
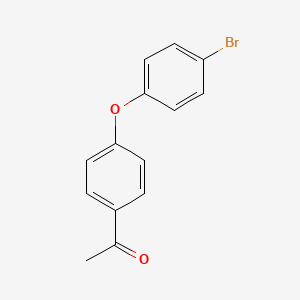

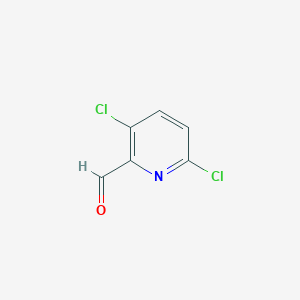
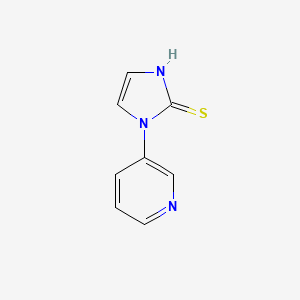
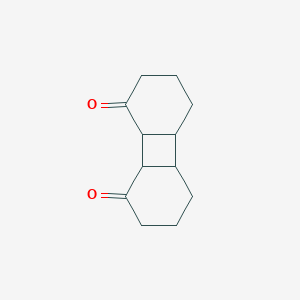
![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)
